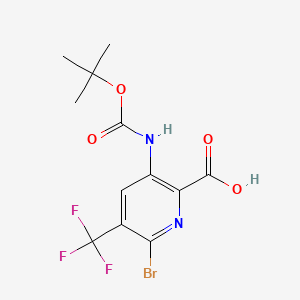

6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid

Description

6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is a substituted picolinic acid derivative featuring three key functional groups:

- A bromo substituent at position 4.

- A tert-butoxycarbonyl (Boc)-protected amino group at position 2.

- A trifluoromethyl (CF₃) group at position 3.

The Boc group serves as a temporary protective moiety for the amino group, enabling selective reactivity during multi-step syntheses .

Properties

Molecular Formula |

C12H12BrF3N2O4 |

|---|---|

Molecular Weight |

385.13 g/mol |

IUPAC Name |

6-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H12BrF3N2O4/c1-11(2,3)22-10(21)17-6-4-5(12(14,15)16)8(13)18-7(6)9(19)20/h4H,1-3H3,(H,17,21)(H,19,20) |

InChI Key |

NBAHQFSDPOOKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C(=C1)C(F)(F)F)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid typically involves multiple steps. One common approach starts with the bromination of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protection of the amino group is usually achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry methods may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Coupling Reactions: Reagents like palladium catalysts and bases are used in cross-coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Deprotection Reactions: The major product is the free amine derivative.

Coupling Reactions: Products are more complex molecules formed by linking the picolinic acid core with other functional groups.

Scientific Research Applications

6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Functional Group Impact on Reactivity and Stability

- Boc-Amino Group: The Boc-protected amino group in the target compound enhances solubility in organic solvents (e.g., DCM) compared to analogs with free amino or hydroxyl groups. This facilitates purification, as seen in a related Boc-protected sulfobenzoic acid derivative achieving 84.8% purity before deprotection .

- Trifluoromethyl Group: The electron-withdrawing CF₃ group increases the acidity of the carboxylic acid (pKa ~1.5–2.5), influencing metal-binding properties and bioavailability compared to non-fluorinated analogs .

- Bromo Substituent : Bromine at position 6 (vs. position 3 in 3-bromo analogs) may alter steric hindrance and electronic effects, impacting cross-coupling reactivity in Suzuki-Miyaura reactions.

Research Findings and Gaps

- Structural Similarity Limitations : While 2D similarity scores (e.g., 0.91 for 6-bromo-3-methoxypicolinic acid) suggest close analogs, 3D conformational differences may drastically alter biological target engagement .

- Data Gaps : Direct data on the target compound’s solubility, stability, or bioactivity are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, while the picolinic acid moiety is associated with various biological functions, including modulation of neurotransmitter systems and anti-inflammatory effects.

- Molecular Formula : C₁₆H₁₉BrN₂O₄

- Molecular Weight : 383.24 g/mol

- CAS Number : 97444-12-7

The biological activity of this compound can be attributed to its structural components:

- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity to biological targets .

- Picolinic Acid Derivative : Picolinic acid derivatives have been shown to interact with various receptors and enzymes, potentially influencing pathways related to inflammation and neurotransmission .

Biological Activity Overview

Research indicates that compounds similar to 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid exhibit a range of biological activities:

- Anticancer Activity : Some studies have reported that trifluoromethyl-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. For instance, related compounds have shown synergistic effects when combined with existing anticancer agents .

- Anti-inflammatory Effects : Picolinic acid derivatives are known for their anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines and modulation of immune responses .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives with similar structures inhibited specific kinases involved in inflammatory pathways, suggesting a potential therapeutic application in treating inflammatory diseases .

- Binding Studies : Research involving metal complexes of trifluoromethyl-pyridine carboxylic acids indicated enhanced binding to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), which is critical for understanding how these compounds interact at a molecular level .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.